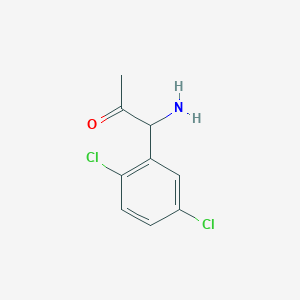
1-Amino-1-(2,5-dichlorophenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(2,5-dichlorophenyl)acetone is an organic compound with the molecular formula C8H8Cl2NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with two chlorine atoms at the 2 and 5 positions of the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Amino-1-(2,5-dichlorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichlorophenyl-2-nitropropene, which is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Amino-1-(2,5-dichlorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be further reduced to form secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(2,5-dichlorophenyl)acetone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Amino-1-(2,5-dichlorophenyl)acetone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways involved would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-(2,5-dichlorophenyl)acetone can be compared with other similar compounds such as:
1-Amino-1-(2,4-dichlorophenyl)acetone: Similar structure but with chlorine atoms at different positions, which may affect its reactivity and applications.
1-Amino-1-(3,5-dichlorophenyl)acetone: Another isomer with different substitution pattern, leading to variations in chemical behavior.
1-Amino-1-(2,5-difluorophenyl)acetone: Fluorine substitution instead of chlorine, which can significantly alter the compound’s properties and reactivity
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Eigenschaften
Molekularformel |
C9H9Cl2NO |
|---|---|
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
1-amino-1-(2,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3 |
InChI-Schlüssel |
YRZMJWOWOXHEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


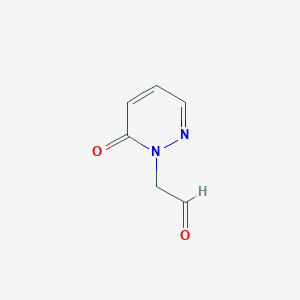


![Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13041699.png)

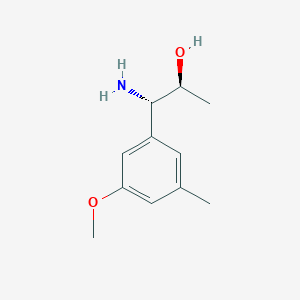



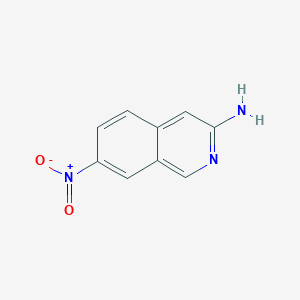

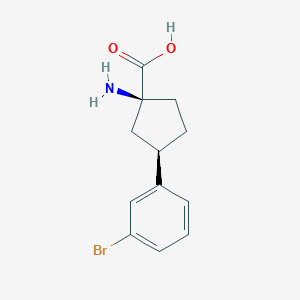
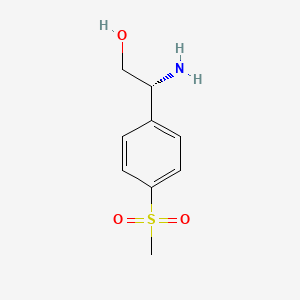
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
